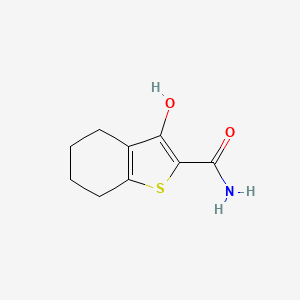

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a heterocyclic compound that features a benzothiophene core Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted benzene derivative with sulfur sources under controlled conditions to form the thiophene ring. Subsequent functionalization steps introduce the hydroxy and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as sulfonation, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the thiophene ring or the carboxamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has garnered attention for its pharmacological properties. Research indicates that derivatives of benzothiophene exhibit a broad spectrum of biological activities including:

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in various models. For instance, studies have documented the anti-inflammatory effects of thiophene derivatives through inhibition of pro-inflammatory cytokines and pathways .

- Antidepressant Properties : Some benzothiophene derivatives have been investigated for their potential antidepressant effects. These compounds may interact with neurotransmitter systems to exert mood-enhancing effects .

- Antimicrobial Activity : The antimicrobial properties of benzothiophenes have been extensively studied. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .

Agricultural Applications

The potential use of this compound in agriculture is also notable:

- Pesticide Development : Benzothiophene derivatives are being explored as active ingredients in pesticides due to their efficacy against pests and pathogens affecting crops. Their ability to disrupt biological processes in pests can lead to effective pest management strategies .

Material Science Applications

In addition to biological applications, this compound has implications in material science:

- Conductive Polymers : The incorporation of benzothiophene derivatives into polymer matrices can enhance the electrical conductivity of materials. Research has indicated that these compounds can be used in organic electronics and photovoltaic devices due to their favorable electronic properties .

Case Study 1: Anti-inflammatory Activity

A study published by Molvi et al. (2007) examined the anti-inflammatory effects of various thiophene derivatives. The research demonstrated that certain modifications to the benzothiophene structure significantly enhanced its anti-inflammatory activity in animal models .

Case Study 2: Antimicrobial Efficacy

Rai et al. (2008) investigated the antimicrobial properties of substituted thiophenes against common pathogens. The findings revealed that specific benzothiophene derivatives exhibited potent antibacterial activity comparable to conventional antibiotics .

Mécanisme D'action

The mechanism by which 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5,6,7-Tetrahydrobenzo[b]thiophene: Shares the benzothiophene core but lacks the hydroxy and carboxamide groups.

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Similar structure with an amino group instead of a hydroxy group.

Uniqueness

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the presence of both hydroxy and carboxamide functional groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enable specific interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

- Molecular Formula : C10H11NOS

- Molecular Weight : 195.27 g/mol

- InChIKey : [InChIKey here]

Biological Activity Overview

Research indicates that 3-hydroxy derivatives of benzothiophene compounds exhibit various biological activities, including:

- Antiviral Activity : Some studies suggest that derivatives of benzothiophene have shown effectiveness against viral infections, particularly in inhibiting RNA-dependent RNA polymerase, which is crucial for viral replication.

- Antioxidant Properties : The compound may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication.

- Receptor Modulation : It could interact with various receptors, leading to altered cellular responses.

Antiviral Studies

A study investigating the antiviral properties of benzothiophene derivatives found that certain compounds had significant inhibitory effects on viruses such as Hepatitis C and Dengue virus. The IC50 values for these compounds ranged from 0.35 μM to 32.2 μM against various viral targets .

Antioxidant Activity

Research has demonstrated that the compound exhibits antioxidant properties through the scavenging of free radicals. This activity was quantified using standard assays such as DPPH and ABTS, showing a notable reduction in oxidative stress markers in treated cells .

Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Inhibition of Hepatitis C virus replication | 0.54 μM |

| Study B | Antioxidant activity in cell cultures | 20 μM |

| Study C | Modulation of TRPV4 channels affecting neuronal excitability | Not specified |

Propriétés

IUPAC Name |

3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-9(12)8-7(11)5-3-1-2-4-6(5)13-8/h11H,1-4H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJYHIJPKFVXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.